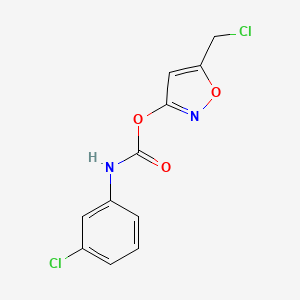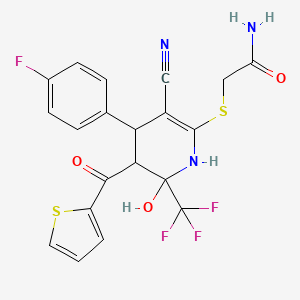
2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F4N3O3S2 and its molecular weight is 485.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The process of synthesizing heterocyclic compounds, such as thiophene derivatives, involves multiple steps including condensation reactions, hydrolysis, and cyclization. These synthetic routes are crucial for creating compounds with potential therapeutic applications. For instance, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been explored, highlighting the importance of precise chemical reactions in developing new molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antitumor Evaluation
Compounds derived from thiophene and cyanoacetamide, similar to the one , have been evaluated for their antimicrobial and antitumor properties. Novel synthesis pathways have led to the creation of compounds that exhibit significant inhibitory effects against various cancer cell lines, demonstrating the therapeutic potential of these heterocyclic compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).
Molecular Docking Studies
Molecular docking studies are an integral part of understanding the interaction between synthesized compounds and biological targets. Such studies can provide insights into the potential efficacy of compounds as therapeutic agents, by predicting their binding affinity and mode of action at the molecular level. This approach has been applied to thiophene derivatives to evaluate their potential in treating various diseases (Talupur, Satheesh, & Chandrasekhar, 2021).
Electrochemical Applications
Research has also explored the use of thiophene derivatives in electrochemical applications, such as in the development of electrochemical capacitors. These studies show the versatility of thiophene-based compounds, extending their potential use beyond pharmaceuticals to include materials science and energy storage solutions (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Structural Studies
Crystallographic studies provide valuable information on the molecular structure of compounds, which is crucial for understanding their chemical properties and reactivity. For example, the crystal structure of related thiophene compounds has been determined, offering insights into their stability and potential interactions with other molecules (Nagaraju et al., 2018).
Propiedades
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O3S2/c21-11-5-3-10(4-6-11)15-12(8-25)18(32-9-14(26)28)27-19(30,20(22,23)24)16(15)17(29)13-2-1-7-31-13/h1-7,15-16,27,30H,9H2,(H2,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQQBDQLJKYDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2C(C(=C(NC2(C(F)(F)F)O)SCC(=O)N)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
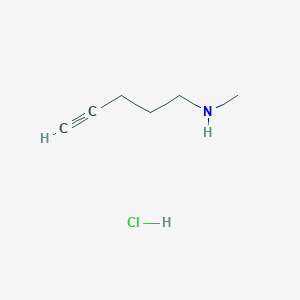

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
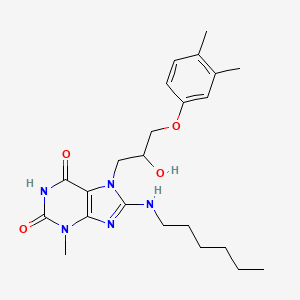
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)
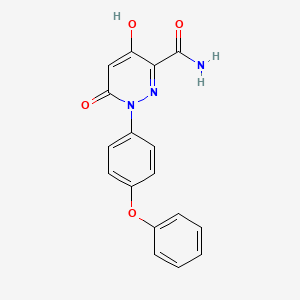

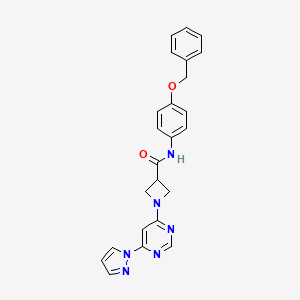
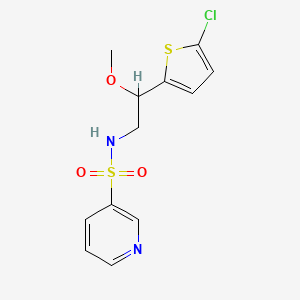

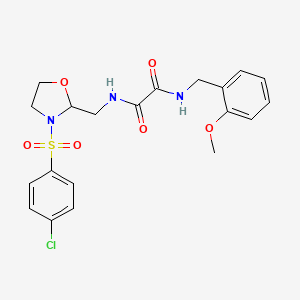
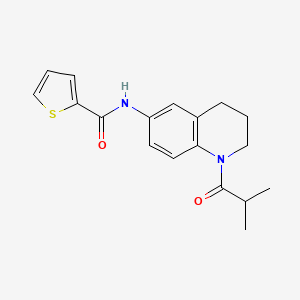
![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)
